Cas no 93406-27-0 (3-(diphenylmethyl)morpholine)
3-(diphenylmethyl)morpholine Chemical and Physical Properties
Names and Identifiers
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- 3-Benzhydrylmorpholine
- Morpholine, 3-(diphenylmethyl)-
- 3-(Diphenylmethyl)morpholine
- 3-(diphenylmethyl)morpholine
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- Inchi: 1S/C17H19NO/c1-3-7-14(8-4-1)17(15-9-5-2-6-10-15)16-13-19-12-11-18-16/h1-10,16-18H,11-13H2
- InChI Key: OVLYYUBKZWEOEQ-UHFFFAOYSA-N
- SMILES: O1CCNC(C1)C(C1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 238
- XLogP3: 2.9
- Topological Polar Surface Area: 21.3
3-(diphenylmethyl)morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1861388-1g |
3-(diphenylmethyl)morpholine |
93406-27-0 | 1g |
$1057.0 | 2023-09-18 | ||
| Enamine | EN300-1861388-5g |
3-(diphenylmethyl)morpholine |
93406-27-0 | 5g |
$3065.0 | 2023-09-18 | ||
| Enamine | EN300-1861388-10g |
3-(diphenylmethyl)morpholine |
93406-27-0 | 10g |
$4545.0 | 2023-09-18 | ||
| Enamine | EN300-1861388-0.05g |
3-(diphenylmethyl)morpholine |
93406-27-0 | 0.05g |
$888.0 | 2023-09-18 | ||
| Enamine | EN300-1861388-0.1g |
3-(diphenylmethyl)morpholine |
93406-27-0 | 0.1g |
$930.0 | 2023-09-18 | ||
| Enamine | EN300-1861388-0.25g |
3-(diphenylmethyl)morpholine |
93406-27-0 | 0.25g |
$972.0 | 2023-09-18 | ||
| Enamine | EN300-1861388-0.5g |
3-(diphenylmethyl)morpholine |
93406-27-0 | 0.5g |
$1014.0 | 2023-09-18 | ||
| Enamine | EN300-1861388-1.0g |
3-(diphenylmethyl)morpholine |
93406-27-0 | 1g |
$1371.0 | 2023-05-26 | ||
| Enamine | EN300-1861388-2.5g |
3-(diphenylmethyl)morpholine |
93406-27-0 | 2.5g |
$2071.0 | 2023-09-18 | ||
| Enamine | EN300-1861388-5.0g |
3-(diphenylmethyl)morpholine |
93406-27-0 | 5g |
$3977.0 | 2023-05-26 |
3-(diphenylmethyl)morpholine Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 3-(diphenylmethyl)morpholine
Professional Introduction to 3-(diphenylmethyl)morpholine (CAS No. 93406-27-0)
3-(diphenylmethyl)morpholine, a compound with the chemical identifier CAS No. 93406-27-0, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of morpholine derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural features of 3-(diphenylmethyl)morpholine, particularly the presence of a diphenylmethyl group and a morpholine ring, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.
The diphenylmethyl group, characterized by its aromatic stability and lipophilic nature, enhances the solubility and bioavailability of the compound, which is crucial for its pharmacological efficacy. On the other hand, the morpholine ring introduces basicity and nucleophilicity, allowing for various interactions with biological targets. These structural attributes make 3-(diphenylmethyl)morpholine a versatile building block in the synthesis of more complex pharmaceutical agents.
In recent years, there has been growing interest in morpholine derivatives due to their potential therapeutic applications. Studies have highlighted the role of these compounds in modulating various biological pathways, including neurotransmitter systems and inflammatory responses. For instance, research has demonstrated that certain morpholine derivatives exhibit significant anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory cascade.
One of the most compelling areas of research involving 3-(diphenylmethyl)morpholine is its application in central nervous system (CNS) drug discovery. The compound's ability to cross the blood-brain barrier makes it an attractive candidate for developing treatments for neurological disorders such as depression, anxiety, and neurodegenerative diseases. Preliminary studies have shown that derivatives of 3-(diphenylmethyl)morpholine can interact with serotonin receptors, potentially leading to novel therapeutic strategies.
The synthesis of 3-(diphenylmethyl)morpholine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as catalytic hydrogenation, nucleophilic substitution, and protection-deprotection strategies are commonly used in its preparation.
Quality control and analytical characterization are critical steps in ensuring the integrity of 3-(diphenylmethyl)morpholine for pharmaceutical use. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely employed to verify the compound's identity and purity. These analytical techniques provide detailed insights into the molecular structure and confirm that the product adheres to regulatory specifications.
The pharmacokinetic profile of 3-(diphenylmethyl)morpholine is another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Preclinical studies have begun to explore these aspects, providing valuable data on dosage regimens and potential side effects.
Future research directions for 3-(diphenylmethyl)morpholine include exploring its role in combination therapies and investigating novel derivatives with enhanced pharmacological properties. The flexibility of its molecular structure allows for modifications that could improve selectivity, reduce toxicity, or extend half-life. Collaborative efforts between academic researchers and industry scientists are likely to drive innovation in this field.
The industrial significance of 3-(diphenylmethyl)morpholine cannot be overstated. As a key intermediate in drug synthesis, it plays a pivotal role in the development of new medications that address unmet medical needs. The demand for high-quality morpholine derivatives continues to grow, driven by advancements in medicinal chemistry and an increasing focus on precision medicine.
In conclusion, 3-(diphenylmethyl)morpholine (CAS No. 93406-27-0) is a multifaceted compound with broad applications in pharmaceutical research and development. Its unique structural features and biological activities make it a promising candidate for treating various diseases. As scientific understanding continues to evolve, so too will the applications and significance of this important chemical entity.
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